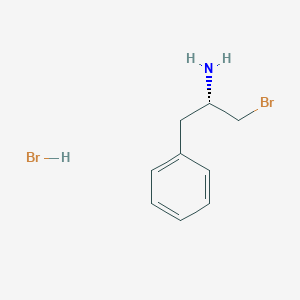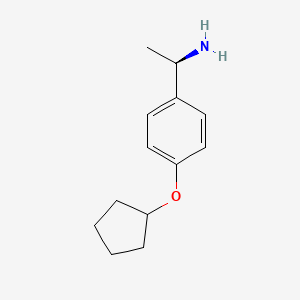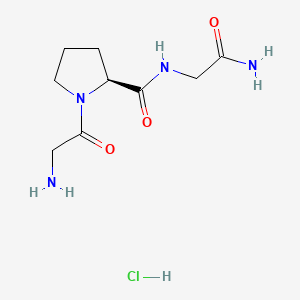
Bis(Ethylcyclopentadienyl)titanium(IV)dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(Ethylcyclopentadienyl)titanium(IV)dichloride is an organometallic compound with the chemical formula C14H18Cl2Ti. It is a red-brown solid that is used as a precursor in the synthesis of high-k dielectric films, which are essential in semiconductor manufacturing . This compound is also known for its applications in various fields such as solar energy and water treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(Ethylcyclopentadienyl)titanium(IV)dichloride can be synthesized through the reaction of titanium tetrachloride with ethylcyclopentadiene in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using titanium tetrachloride and ethylcyclopentadiene. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Bis(Ethylcyclopentadienyl)titanium(IV)dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various titanium complexes, titanium dioxide, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Bis(Ethylcyclopentadienyl)titanium(IV)dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of high-k dielectric films for semiconductors and in solar energy applications .
Mecanismo De Acción
The mechanism of action of Bis(Ethylcyclopentadienyl)titanium(IV)dichloride involves its ability to form stable complexes with various ligands. This property makes it an effective catalyst in many chemical reactions. The compound interacts with molecular targets through coordination bonds, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Bis(Cyclopentadienyl)titanium(IV)dichloride: Similar in structure but lacks the ethyl groups, making it less soluble in non-aqueous solvents.
Cyclopentadienyltitanium(IV)trichloride: Contains one less cyclopentadienyl ligand, affecting its reactivity and applications.
Dichlorobis(indenyl)titanium(IV): Similar in function but has different ligand structures, leading to variations in its catalytic properties.
Uniqueness
Bis(Ethylcyclopentadienyl)titanium(IV)dichloride is unique due to its ethyl groups, which enhance its solubility and reactivity in various solvents. This makes it particularly useful in applications requiring non-aqueous solubility, such as in the production of high-k dielectric films and other advanced materials .
Propiedades
Número CAS |
35625-75-3 |
|---|---|
Fórmula molecular |
C14H18Cl2Ti |
Peso molecular |
305.1 g/mol |
Nombre IUPAC |
2-ethylcyclopenta-1,3-diene;titanium(4+);dichloride |
InChI |
InChI=1S/2C7H9.2ClH.Ti/c2*1-2-7-5-3-4-6-7;;;/h2*3,5H,2,4H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
NDYCJOIYEZKDPF-UHFFFAOYSA-L |
SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl |
SMILES canónico |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Cl-].[Cl-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6357015.png)


![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B6357043.png)







